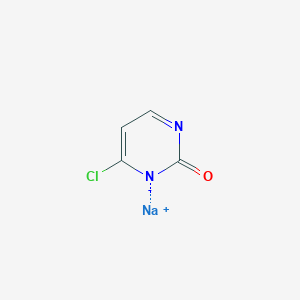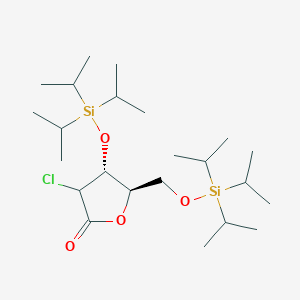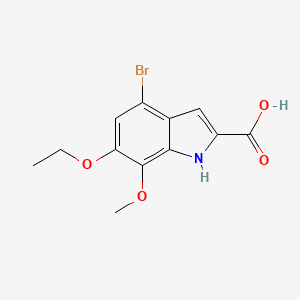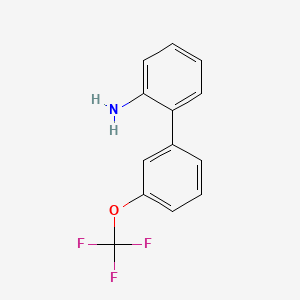
3'-(Trifluoromethoxy)-biphenyl-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-(Trifluoromethoxy)-biphenyl-2-amine is an organic compound characterized by the presence of a trifluoromethoxy group attached to a biphenyl structure, which in turn is substituted with an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group under mild reaction conditions . The biphenyl scaffold can be synthesized through Suzuki-Miyaura coupling reactions, which involve the coupling of aryl halides with aryl boronic acids in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of 3’-(Trifluoromethoxy)-biphenyl-2-amine may involve scalable and operationally simple protocols for regioselective trifluoromethoxylation of functionalized biphenyl derivatives.
Análisis De Reacciones Químicas
Types of Reactions: 3’-(Trifluoromethoxy)-biphenyl-2-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the amine group.
Substitution: Formation of substituted biphenyl derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3’-(Trifluoromethoxy)-biphenyl-2-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3’-(Trifluoromethoxy)-biphenyl-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The amine group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparación Con Compuestos Similares
- 3’-(Trifluoromethoxy)-biphenyl-4-amine
- 3’-(Trifluoromethoxy)-biphenyl-2-carboxylic acid
- 3’-(Trifluoromethoxy)-biphenyl-4-carboxylic acid
Comparison: 3’-(Trifluoromethoxy)-biphenyl-2-amine is unique due to the specific positioning of the trifluoromethoxy and amine groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced lipophilicity and metabolic stability, making it a valuable scaffold for drug discovery and materials science .
Propiedades
Fórmula molecular |
C13H10F3NO |
|---|---|
Peso molecular |
253.22 g/mol |
Nombre IUPAC |
2-[3-(trifluoromethoxy)phenyl]aniline |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)18-10-5-3-4-9(8-10)11-6-1-2-7-12(11)17/h1-8H,17H2 |
Clave InChI |
BNZJJYIVRPSYPU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC(=CC=C2)OC(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl (S)-2-fluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate](/img/structure/B13038015.png)

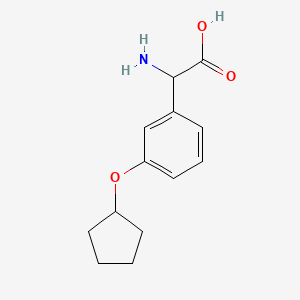
![Ethyl 4H-benzo[4,5]imidazo[1,2-b]pyrazole-3-carboxylate](/img/structure/B13038038.png)
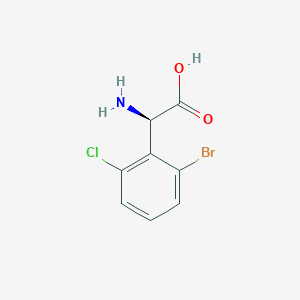
![6-Nitro-8-thiatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B13038053.png)
![2-(4-Bromophenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B13038063.png)


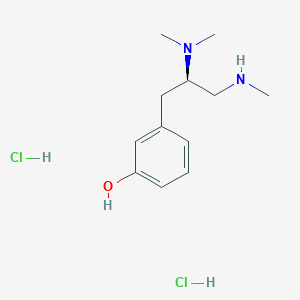
![(1R,2S)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13038091.png)
